molecular formula C10H11NO2 B2502347 1-Methyl-3-(2-nitroprop-1-en-1-yl)benzene CAS No. 86969-37-1

1-Methyl-3-(2-nitroprop-1-en-1-yl)benzene

Cat. No. B2502347
CAS RN: 86969-37-1
M. Wt: 177.203
InChI Key: SBEPUGJNPLSOKB-CLFYSBASSA-N
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Description

1-Methyl-3-(2-nitroprop-1-en-1-yl)benzene, also known as para-Menthane-3,8-diol (PMD), is a natural insect repellent derived from the leaves of the Eucalyptus citriodora tree. PMD has gained significant attention due to its effectiveness against a wide range of insects, including mosquitoes, ticks, and flies.

Scientific Research Applications

Antimicrobial Activity

  • Novel (E)-1-(4-methyl-2-(alkylamino)thiazol-5-yl)-3-arylprop-2-en-1-ones were synthesized and tested for their antimicrobial activity against various bacteria and fungi. These compounds, carrying groups like nitro on the benzene ring, showed potent antimicrobial effects, often outperforming reference drugs (Liaras et al., 2011).

Chemical Synthesis and Reactions

  • In a study on Palladium-Catalyzed Annulation , methyl 1-methylprop-2-ynyl carbonate was reacted with substituted benzene-1,2-diols, including nitro-substituted variants, to produce various compounds. The reaction's regioselectivity was influenced by the electronic properties of substituents like the nitro group (Labrosse et al., 2003).
  • Reactivities of heterocyclic compounds during nitration were studied, revealing that a 1-methyl group only slightly activates compounds like 1-methyl-3-nitropyroles, which have similarities in nitration mechanism to benzene (Sharnin et al., 1975).

Photochemical and Physical Properties

  • 1,3-Bis(benzimidazol-2-yl)benzene derivatives with electron-withdrawing substituents like nitro groups were found to significantly enhance anion transport activity. The relative position and nature of substituents on the benzene core play a crucial role in this process (Peng et al., 2016).
  • Research on Diarylethene with Two Nitronyl Nitroxides demonstrated that photoirradiation can control the intramolecular magnetic interaction in such compounds, with the presence of nitro groups affecting the magnetic properties (Matsuda and Irie, 2000).

Biological and Medicinal Applications

  • Benzimidazole-functionalized Ni(II) and Hg(II) N-heterocyclic carbene complexes were synthesized and used as catalysts for Friedel–Crafts alkylations. These complexes, which may include nitro-substituted benzene rings, showed high efficiency in catalytic processes (Huang et al., 2011).

Sensor Applications

  • Substituted 2-Aminobenzothiazoles Salicylidenes were synthesized for use as cyanide sensors in aqueous media. These compounds, including nitrophenol derivatives, showed high sensitivity and selectivity for cyanide detection (Elsafy et al., 2018).

properties

IUPAC Name

1-methyl-3-(2-nitroprop-1-enyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-8-4-3-5-10(6-8)7-9(2)11(12)13/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBEPUGJNPLSOKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=C(C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20341740
Record name 1-Methyl-3-(2-nitroprop-1-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20341740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-3-(2-nitroprop-1-en-1-yl)benzene

CAS RN

86969-37-1
Record name 1-Methyl-3-(2-nitroprop-1-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20341740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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